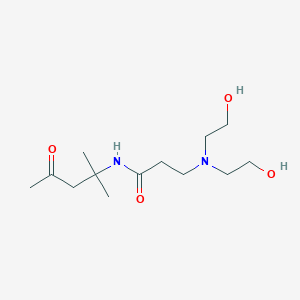![molecular formula C13H11N3O2S B13135950 3-(4-Methylphenyl)-6-[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine-2,4(1H,3H)-dione CAS No. 63333-62-0](/img/structure/B13135950.png)
3-(4-Methylphenyl)-6-[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Prop-2-yn-1-ylthio)-3-(p-tolyl)-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic compound that features a triazine ring substituted with a propynylthio group and a p-tolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Prop-2-yn-1-ylthio)-3-(p-tolyl)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-(p-tolyl)-1,3,5-triazine-2,4(1H,3H)-dione with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Prop-2-yn-1-ylthio)-3-(p-tolyl)-1,3,5-triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The propynylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propynylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propynylthio group can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
6-(Prop-2-yn-1-ylthio)-3-(p-tolyl)-1,3,5-triazine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 6-(Prop-2-yn-1-ylthio)-3-(p-tolyl)-1,3,5-triazine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The propynylthio group can participate in covalent bonding with target proteins, while the triazine ring can engage in non-covalent interactions, such as hydrogen bonding or π-π stacking, with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Prop-2-yn-1-ylthio)-3-(phenyl)-1,3,5-triazine-2,4(1H,3H)-dione: Similar structure but with a phenyl group instead of a p-tolyl group.
6-(Prop-2-yn-1-ylthio)-3-(m-tolyl)-1,3,5-triazine-2,4(1H,3H)-dione: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
Uniqueness
6-(Prop-2-yn-1-ylthio)-3-(p-tolyl)-1,3,5-triazine-2,4(1H,3H)-dione is unique due to the presence of both the propynylthio and p-tolyl groups, which can influence its reactivity and interactions with other molecules. The specific substitution pattern on the triazine ring can also affect its chemical and biological properties, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
63333-62-0 |
|---|---|
Molekularformel |
C13H11N3O2S |
Molekulargewicht |
273.31 g/mol |
IUPAC-Name |
3-(4-methylphenyl)-6-prop-2-ynylsulfanyl-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C13H11N3O2S/c1-3-8-19-11-14-12(17)16(13(18)15-11)10-6-4-9(2)5-7-10/h1,4-7H,8H2,2H3,(H,14,15,17,18) |
InChI-Schlüssel |
JWVRCEAZOCNZOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=O)NC(=NC2=O)SCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


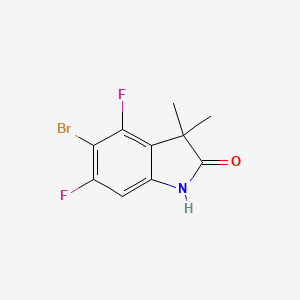
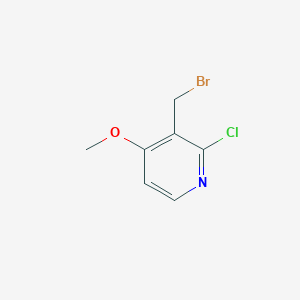
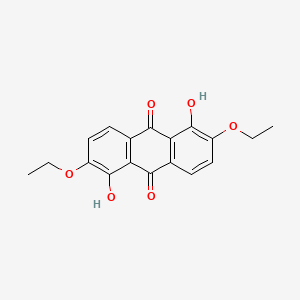
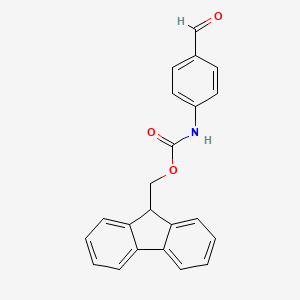
![N-[2-(1H-Imidazol-5-yl)ethyl][2,2'-bithiophene]-5-carboxamide](/img/structure/B13135918.png)

![Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate](/img/structure/B13135926.png)
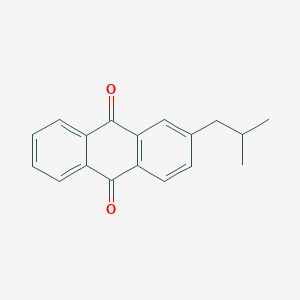
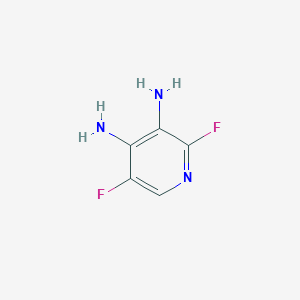
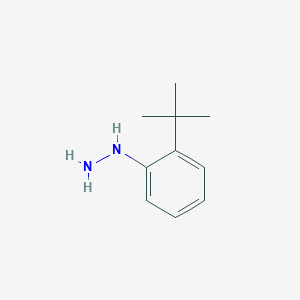
![2-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13135938.png)


